N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzamide
Description
N-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzamide is a heterocyclic compound featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to an isoxazole ring via a methylene bridge, which is further connected to a benzamide group.
Properties
IUPAC Name |
N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-19(13-4-2-1-3-5-13)20-12-15-11-17(25-21-15)14-6-7-16-18(10-14)24-9-8-23-16/h1-7,10-11H,8-9,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUYGGQJKFVSOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer research and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
The compound acts primarily as an inhibitor of specific kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. The inhibition of these kinases can lead to alterations in cell signaling pathways that are crucial for cancer cell proliferation and survival.
Key Kinase Targets:
- Casein Kinase 1 (CK1) :
- Transforming Growth Factor Beta (TGF-β) Type I Receptor (ALK5) :
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits potent inhibitory effects on target kinases leading to:
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cell lines.
- Cell Cycle Arrest : It effectively halts the progression of the cell cycle at various checkpoints.
In Vivo Studies
Studies involving animal models have reported promising results:
- Tumor Growth Inhibition : Administration of the compound resulted in reduced tumor size and improved survival rates in xenograft models.
Case Studies
- Case Study on CK1 Inhibition :
- Case Study on TGF-β Pathway Modulation :
Comparative Efficacy Table
| Compound Name | Target Kinase | IC₅₀ (nM) | Biological Effect |
|---|---|---|---|
| N-(2,3-Dihydrobenzo[b][1,4]dioxin) | CK1 | 78 | Apoptosis induction |
| D4476 | CK1 | 200 | Cell cycle arrest |
| Compound 4 | PARP1 | 0.88 | DNA repair inhibition |
Comparison with Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Cores
Several compounds in the evidence share the 2,3-dihydrobenzo[b][1,4]dioxin motif but differ in their heterocyclic cores and substituents:
Key Differences :
Thiadiazole and Isoxazole Derivatives
describes compounds with thiadiazole or fused isoxazole-thiadiazole cores:
| Compound ID | Core Structure | Key Features | Melting Point | Yield | Reference |
|---|---|---|---|---|---|
| N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) | Thiadiazole-Isoxazole | Yellow solid, 70% yield | 160°C | 70% | [2] |
| N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-thiadiazol-2-ylidene]-benzamide (8a) | Thiadiazole-Pyridine | Dual C=O groups, 80% yield | 290°C | 80% | [2] |
Key Differences :
- Spectral Properties : The target compound’s benzamide group is directly linked via a methylene bridge, whereas compound 6 features a thiadiazole-idene linkage, altering conjugation and rigidity .
- Biological Implications : Pyridine-containing analogs (e.g., 8a) may exhibit improved binding to metal ions or enzymes due to their N,O-bidentate directing groups .
Spiro-Annullated and Sulfonamide Derivatives
highlights compound 5f , which incorporates a sulfonamide group and a spiro-annulated cyclooctane ring:
Key Differences :
Glycogen Synthase Kinase-3α (GSK-3α) Inhibitors
describes 1,3,4-oxadiazole derivatives with thioether linkages and fluorinated aromatic groups:
| Compound ID | Substituents | Yield | Key Features | Reference |
|---|---|---|---|---|
| 5-(4-(((Oxadiazol-2-yl)thio)methyl)phenyl)picolinonitrile | Picolinonitrile, thioether linkage | 58% | Targets GSK-3α, fluorinated groups | [8] |
| 2-(Dihydrobenzo-dioxin-yl)-5-(4-(6-methylpyridin-3-yl)benzylthio)-oxadiazole | Methylpyridinyl, thioether linkage | 12% | Low yield, heteroaromatic interactions | [8] |
Key Differences :
- Thioether vs. Methylene Linkage : Thioether groups (e.g., in ) may enhance oxidative stability but reduce conformational flexibility compared to the methylene bridge in the target compound .
- Fluorinated Groups : Fluorine substitution improves membrane permeability and target affinity, a feature absent in the target compound .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR verifies structural integrity by matching peaks to predicted chemical shifts (e.g., benzamide carbonyl at ~168 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects impurities using reverse-phase columns .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion) .
How should researchers resolve discrepancies in spectral data during characterization?
Advanced Research Question
- Cross-Validation : Compare experimental NMR/MS data with computational predictions (e.g., PubChem’s InChI/SMILES tools) .
- Isotopic Labeling : Trace deuterated analogs to distinguish overlapping signals in complex spectra .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Basic Research Question
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
- Enzyme Inhibition : Fluorometric assays (e.g., kinase or protease targets) using recombinant enzymes .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
How can contradictory results in biological activity data be systematically addressed?
Advanced Research Question
- Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives/negatives .
- Off-Target Profiling : Use cheminformatics tools (e.g., PubChem BioAssay) to identify unintended interactions .
- Mechanistic Studies : Knockout cell lines or enzyme mutants confirm target specificity .
What physicochemical properties of this compound are critical for formulation and delivery in biological studies?
Basic Research Question
- Solubility : LogP values predict lipid/water partitioning; DMSO or cyclodextrins improve aqueous solubility .
- Stability : pH-dependent degradation studies (e.g., HPLC stability-indicating methods) ensure compound integrity .
How can solubility limitations be overcome in cellular assays?
Advanced Research Question
- Co-Solvent Systems : Blend DMSO with PEG-400 or Tween-80 to enhance solubility without cytotoxicity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to increase bioavailability .
What strategies elucidate the compound’s mechanism of action at the molecular level?
Advanced Research Question
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to target proteins .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein stability shifts .
- Metabolomics : LC-MS-based profiling identifies pathway perturbations (e.g., glycolysis or apoptosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
